![molecular formula C24H21FN6O3S B5527475 N'-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B5527475.png)
N'-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the corresponding hydrazone.
Introduction of the tetrazole group: This can be achieved through a cyclization reaction involving an azide and a nitrile.
Final assembly: The various fragments are then coupled together under suitable conditions, often involving the use of catalysts and specific solvents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other higher oxidation states.
Reduction: Reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE exerts its effects depends on its specific application. For example:
In medicinal chemistry: It may interact with specific enzymes or receptors, modulating their activity.
In materials science: It may contribute to the formation of specific structures or properties in the material.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-{4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
The presence of the fluorophenyl group in N’-[(E)-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[2-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE may impart unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-[2-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN6O3S/c1-33-20-12-8-19(9-13-20)31-29-24(28-30-31)35-16-23(32)27-26-14-17-6-10-21(11-7-17)34-15-18-4-2-3-5-22(18)25/h2-14H,15-16H2,1H3,(H,27,32)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOGPQWKJPQCCB-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)SCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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